![molecular formula C11H17FN4O B1481269 1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2098110-00-8](/img/structure/B1481269.png)
1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
The compound “1-((1-(2-fluoroethyl)piperidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule that contains several functional groups, including a piperidine ring, a triazole ring, and an aldehyde group .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a triazole ring, which is a five-membered ring containing two nitrogen atoms, and an aldehyde group.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, piperidine derivatives are known to undergo a variety of chemical reactions .Scientific Research Applications
Structural Analysis and Synthesis
Crystal Structures and α-Glycosidase Inhibition Activity
Research has been conducted on the crystal structures of triazole derivatives, including those with phenyl and fluorophenyl substituents. These compounds, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, exhibit significant α-glycosidase inhibition activity, suggesting their potential therapeutic applications. The studies provide insights into the intermolecular interactions and structural features contributing to their biological activities (Gonzaga et al., 2016).
Synthesis and Antimicrobial Activity
The synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives have been explored for their potential antimicrobial properties. These compounds demonstrate a broad spectrum of antimicrobial activities, indicating their usefulness in developing new antimicrobial agents (Bhat et al., 2016).
Applications in Medicinal Chemistry
Antimicrobial and Antioxidant Activities
Various triazole derivatives have been synthesized and tested for their in vitro antibacterial, antifungal, and antioxidant activities. Some compounds show moderate to good activities, highlighting the potential of triazole derivatives in developing new therapeutic agents (Swamy et al., 2019).
Catalytic Applications
The design and synthesis of palladacycles with triazole derivatives have been reported, demonstrating their applications as catalysts in various chemical reactions. These studies reveal the versatility of triazole compounds in facilitating efficient and selective chemical transformations (Singh et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[[1-(2-fluoroethyl)piperidin-3-yl]methyl]triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O/c12-3-5-15-4-1-2-10(6-15)7-16-8-11(9-17)13-14-16/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRDYTAIMJYXRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCF)CN2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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